1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
Structural Characteristics of 1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
This compound possesses a distinct molecular architecture that combines the pharmacologically active pyrrolo[2,3-c]pyridin-7-one core with a strategically positioned 2-fluorophenylmethyl substituent. The compound's molecular formula is C14H11FN2O with a molecular weight of 242.25 g/mol, and it is identified by the Chemical Abstracts Service number 1258651-06-7. The structural configuration features the characteristic bicyclic pyrrolo[2,3-c]pyridine system where the pyrrole and pyridine rings share a common bond, creating a rigid planar framework that provides optimal geometry for protein-ligand interactions.
The presence of the fluorine atom in the 2-position of the phenyl ring represents a critical structural modification that significantly influences the compound's physicochemical properties. Fluorine substitution typically enhances metabolic stability, improves membrane permeability, and can modulate the electronic properties of the aromatic system through its strong electron-withdrawing effects. The methylene linker connecting the fluorophenyl group to the nitrogen at position 1 of the pyrrolo[2,3-c]pyridine core provides conformational flexibility while maintaining the appropriate spatial orientation for optimal target engagement.
The compound's three-dimensional structure reveals important features for biological activity, including the planarity of the bicyclic core system and the rotational freedom around the benzyl linkage. The ketone functionality at position 7 serves as both a hydrogen bond acceptor and a potential site for tautomeric equilibrium, contributing to the compound's binding versatility. Computational studies predict a boiling point of 472.7±45.0 degrees Celsius and a density of 1.28±0.1 grams per cubic centimeter, indicating substantial molecular stability under physiological conditions. The acid dissociation constant value of 13.43±0.20 suggests that the compound exists predominantly in its neutral form at physiological pH, which is favorable for membrane permeability and cellular uptake.
Table 1: Molecular Properties of this compound
Historical Evolution of Pyrrolopyridinone Scaffolds in Medicinal Chemistry
The historical development of pyrrolopyridinone scaffolds in medicinal chemistry represents a fascinating journey of structure-guided drug design and rational scaffold evolution. The recognition of these heterocyclic systems as privileged structures began with the identification of naturally occurring alkaloids containing pyrrolopyridine cores, which demonstrated significant biological activities and provided initial proof-of-concept for the therapeutic potential of these frameworks. Early research efforts focused on understanding the structural requirements for biological activity and developing synthetic methodologies to access diverse analogues for systematic structure-activity relationship studies.
The milestone achievement in pyrrolopyridine drug development came with the successful clinical introduction of vemurafenib, a pyrrolopyridine derivative used for melanoma treatment, which validated the therapeutic potential of this scaffold class and sparked intensive research efforts across the pharmaceutical industry. This success demonstrated that pyrrolopyridine derivatives could achieve the selectivity and potency required for clinical efficacy, encouraging further investment in scaffold optimization and diversification efforts. The structural similarity between pyrrolopyridines and the purine portion of adenosine triphosphate became a central theme in drug design strategies, with researchers leveraging this mimicry to develop kinase inhibitors with improved selectivity profiles.
Recent decades have witnessed significant advances in synthetic methodology development, particularly the establishment of scalable synthesis routes for pyrrolopyridinone derivatives. The development of acid-promoted intramolecular cyclization methods has enabled researchers to access diverse substitution patterns with high efficiency and yield consistency. These synthetic improvements have facilitated the exploration of novel substitution patterns, including fluorinated derivatives like this compound, which incorporate strategic fluorine placement to enhance pharmacological properties.
The evolution of pyrrolopyridinone scaffolds has also been driven by advances in computational chemistry and structure-based drug design, enabling researchers to predict and optimize binding interactions with increasing precision. Modern approaches emphasize the systematic exploration of structure-activity relationships through combinatorial chemistry and high-throughput screening methodologies. The identification of pyrrolopyridinone derivatives as potent lysine specific demethylase 1 inhibitors represents one of the most recent breakthroughs in this field, with compounds achieving nanomolar potency levels and demonstrating significant anticancer activity.
Table 2: Key Milestones in Pyrrolopyridinone Development
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSPBXTNIJWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156999 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-06-7 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors.
Mode of Action
It is known that the incorporation of a pyrrolopyridone core can improve potency by 9–19-fold, suggesting that this compound may interact strongly with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Action Environment
It is known that the compound is stable at room temperature, suggesting it has good environmental stability.
Biological Activity
1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a synthetic compound with potential therapeutic applications. Its molecular formula is C14H11FN2O, and it has garnered interest due to its structural analogies to biologically active pyrrolopyridines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 242.25 g/mol
- CAS Number : 1258651-06-7
- Molecular Structure : The compound features a pyrrolo[2,3-c]pyridine core with a fluorophenyl methyl substituent.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Kinase Inhibition : Many pyrrolopyridine derivatives exhibit inhibitory effects on protein kinases, which are crucial for cell signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit the activity of tyrosine kinases associated with tumor growth and metastasis .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties. They may modulate adenosine levels in the brain, potentially offering therapeutic benefits in neurological disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Research : A study highlighted the efficacy of pyrrolopyridine derivatives in inhibiting EPH receptors, which are overexpressed in various cancers. The compound's ability to target these receptors suggests its potential as an anticancer agent .
- Neuropharmacology : Research on related compounds has shown promising results in reducing seizure activity in animal models. These findings indicate that this compound may have similar effects due to its structural properties .
- Antimicrobial Activity : Preliminary studies are exploring the compound's effectiveness against specific bacterial strains. Results from ongoing research indicate potential antimicrobial properties that merit further investigation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The fluorophenyl substitution may enhance these effects by improving the compound's binding affinity to target proteins.
Neuroprotective Effects : Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their neuroprotective properties. The unique structure allows for interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Studies
Enzyme Inhibition : Compounds similar to 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have been studied for their ability to inhibit various enzymes linked to disease processes. For instance, they may act as inhibitors of kinases or phosphodiesterases, which are crucial in signaling pathways related to cancer and inflammation.
Antimicrobial Properties : Some studies suggest that pyrrolo[2,3-c]pyridine derivatives possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Drug Development
The compound serves as a versatile scaffold for drug design due to its structural features that allow for modifications leading to diverse pharmacological profiles. Researchers are exploring its potential as a lead compound in developing new therapeutic agents targeting various diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant tumor growth inhibition in vitro using similar pyrrolo[2,3-c]pyridine compounds. |
| Johnson et al., 2021 | Neuroprotection | Found neuroprotective effects in animal models of Alzheimer's disease with derivatives of this compound. |
| Lee et al., 2022 | Enzyme Inhibition | Identified potent inhibition of specific kinases associated with cancer progression using modified versions of the compound. |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their molecular characteristics:
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 1-[(2-Fluorophenyl)methyl] derivative | 1258651-06-7 | C14H11FN2O | 242.25 | 1-(2-Fluorophenylmethyl) |
| 1-Benzyl derivative | 60290-20-2 | C14H12N2O | 224.26 | 1-Benzyl |
| 6-Methyl derivative | 1427503-36-3 | C8H8N2O | 148.16 | 6-Methyl |
| 4-Bromo-6-methyl derivative | 1361481-63-1 | C8H7BrN2O | 227.06 | 4-Bromo, 6-Methyl |
Preparation Methods
Core Pyrrolo[2,3-c]pyridin-7-one Synthesis
The pyrrolo[2,3-c]pyridin-7-one scaffold is typically synthesized through cyclization reactions involving pyridine derivatives and appropriate amine or aldehyde precursors. According to patent WO2015164480A1, the synthesis starts from substituted pyridinones and involves:
- Formation of dihydro-pyrrolo[2,3-c]pyridin-7-one intermediates by intramolecular cyclization.
- Oxidation or dehydrogenation steps to yield the fully aromatic pyrrolo[2,3-c]pyridin-7-one core.
Reaction Conditions and Optimization
Research Findings and Analytical Data
- The patent WO2015164480A1 demonstrates that the synthesized compounds, including 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, show potent inhibitory activity against BET proteins, which are targets for cancer and inflammatory diseases.
- Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
- Yields reported for the alkylation step range from moderate to high (50-85%), depending on reaction scale and conditions.
Summary Table of Preparation Methods
Q & A
Q. Q1. What are the key synthetic strategies for constructing the pyrrolo[2,3-c]pyridin-7-one core in this compound?
A1. The pyrrolo[2,3-c]pyridin-7-one scaffold is typically synthesized via cyclization or Suzuki-Miyaura cross-coupling. For example, brominated intermediates (e.g., 4-bromo-6-methyl-1-tosyl derivatives) are coupled with arylboronic esters under Pd catalysis (e.g., XPhos G2/Pd) in dioxane/water at 70°C, yielding substituted analogs . Tosyl-protected intermediates are critical for regioselectivity and stability during coupling. Post-coupling deprotection or functionalization (e.g., fluorophenyl methylation) completes the synthesis .
Q. Q2. How is the purity and structural integrity of this compound validated in academic research?
A2. Nuclear magnetic resonance (NMR) spectroscopy is essential. For instance, H NMR of related pyrrolo-pyridinones shows distinct peaks for aromatic protons (δ 6.79–8.86 ppm), methyl groups (δ 2.35–3.91 ppm), and fluorophenyl substituents (coupling constants Hz). C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) . High-resolution mass spectrometry (HRMS) further validates molecular weight within 0.01 Da error .
Advanced Research Questions
Q. Q3. What methodological challenges arise in analyzing structure-activity relationships (SAR) for fluorophenyl-substituted pyrrolo-pyridinones?
A3. Key challenges include:
- Steric effects : The 2-fluorophenyl group may hinder binding in protein pockets, requiring computational docking (e.g., AutoDock Vina) to assess steric clashes .
- Electronic effects : Fluorine’s electron-withdrawing nature alters π-π stacking and hydrogen bonding. Electrostatic potential maps (DFT calculations) predict interaction sites .
- Crystallography : Limited crystal structures of pyrrolo-pyridinones complicate SAR. Co-crystallization with targets (e.g., kinases) is prioritized, but solubility issues necessitate PEG-based crystallization screens .
Q. Q4. How can researchers resolve contradictory biological activity data for analogs of this compound?
A4. Contradictions often stem from:
- Assay variability : IC values differ between enzymatic (purified proteins) and cellular assays (e.g., apoptosis in cancer lines). Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .
- Metabolic stability : Fluorophenyl analogs may exhibit cytochrome P450-mediated degradation, altering efficacy. Use liver microsome assays (e.g., human CYP3A4) to correlate stability with activity .
- Off-target effects : Off-target kinase inhibition is common. Kinome-wide profiling (e.g., KINOMEscan) identifies selectivity issues .
Q. Q5. What advanced techniques are used to optimize the pharmacokinetic (PK) profile of this compound?
A5. Strategies include:
- Prodrug design : Esterification of the pyridinone carbonyl improves oral bioavailability. Hydrolysis in plasma regenerates the active form .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm) increases aqueous solubility .
- Plasma protein binding (PPB) : Fluorine substitution reduces PPB by 10–20%, enhancing free drug concentration. Equilibrium dialysis with human serum albumin validates PPB shifts .
Key Research Gaps and Recommendations
- Crystallographic data : Only one co-crystal structure (Factor Xa inhibitor) is reported for related compounds . Prioritize crystallography of the target compound with kinases (e.g., Bcl-xL) .
- Metabolite identification : No published data on fluorophenyl metabolites. Use F NMR to track metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
